molecular formula C12H23NSSi2 B14659080 2-Aminothiophenol, N,S-bis(trimethylsilyl)- CAS No. 43112-58-9

2-Aminothiophenol, N,S-bis(trimethylsilyl)-

Cat. No.: B14659080
CAS No.: 43112-58-9
M. Wt: 269.55 g/mol
InChI Key: BAQIMKXAGKHCLL-UHFFFAOYSA-N
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Description

2-Aminothiophenol, N,S-bis(trimethylsilyl)- is an organosulfur compound with the molecular formula C₁₂H₂₃NSSi₂ and a molecular weight of 269.554. This compound is a derivative of 2-aminothiophenol, where the amino and thiol groups are protected by trimethylsilyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- typically involves the protection of the amino and thiol groups of 2-aminothiophenol. One common method is the reaction of 2-aminothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminothiophenol, N,S-bis(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

2-Aminothiophenol, N,S-bis(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- involves its ability to act as a nucleophile due to the presence of the amino and thiol groups. The trimethylsilyl groups protect these reactive sites during chemical reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic attack or coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophenol: The parent compound without the trimethylsilyl protection.

    3-Aminothiophenol, N,S-bis(trimethylsilyl)-: A positional isomer with the amino group at the 3-position.

    2-Aminothiophenol, N,N,S-trimethyl-: A derivative with additional methyl groups on the amino group.

Uniqueness

2-Aminothiophenol, N,S-bis(trimethylsilyl)- is unique due to the presence of both amino and thiol groups protected by trimethylsilyl groups. This protection allows for selective reactions and enhances the stability of the compound. The trimethylsilyl groups can be easily removed under mild conditions, making the compound versatile for various synthetic applications.

Properties

CAS No.

43112-58-9

Molecular Formula

C12H23NSSi2

Molecular Weight

269.55 g/mol

IUPAC Name

N-trimethylsilyl-2-trimethylsilylsulfanylaniline

InChI

InChI=1S/C12H23NSSi2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13H,1-6H3

InChI Key

BAQIMKXAGKHCLL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC=CC=C1S[Si](C)(C)C

Origin of Product

United States

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